molecular formula C18H21N5O2S B2736678 (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013771-86-2

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2736678
CAS RN: 1013771-86-2
M. Wt: 371.46
InChI Key: ZLQHPMWIFLVCAV-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. These derivatives showed variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Biological Activity in Medicinal Chemistry

Mhaske et al. (2014) synthesized derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone and tested them for in vitro antibacterial activity. These compounds displayed moderate to good antimicrobial activity, suggesting their relevance in medicinal chemistry Mhaske, Shelke, Raundal, & Jadhav, 2014.

Anti-inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) investigated novel derivatives related to this compound for their potential as anti-inflammatory and analgesic agents. The study found that some compounds had significant activity against COX-1/COX-2 inhibitors and demonstrated notable analgesic and anti-inflammatory properties Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Antipsychotic Potential

Wise et al. (1987) explored the antipsychotic potential of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound . These compounds showed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating their potential use in antipsychotic therapy Wise et al., 1987.

Anticancer Activity

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including structures similar to this compound, and evaluated their anticancer activity. Some compounds showed higher activity than the reference drug doxorubicin, suggesting their potential as anticancer agents Hafez, El-Gazzar, & Al-Hussain, 2016.

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12-10-15(21(2)20-12)17(24)22-6-8-23(9-7-22)18-19-14-5-4-13(25-3)11-16(14)26-18/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQHPMWIFLVCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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